molecular formula C9H6BrClN2O B2496562 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 354792-26-0

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2496562
CAS No.: 354792-26-0
M. Wt: 273.51
InChI Key: OJCXNCYFGTVCMB-UHFFFAOYSA-N
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Description

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, a chlorine atom at the 3rd position, and a methyl group at the 2nd position. The compound has a molecular formula of C9H6BrClN2O and a molecular weight of 273.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with bromine and chlorine reagents to introduce the halogen atoms at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or partially reduced intermediates.

Scientific Research Applications

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Similar structure but with a hydroxyl group instead of bromine.

    3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an additional chloroethyl group.

Uniqueness

7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile scaffold in synthetic chemistry .

Biological Activity

7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant biological activity. Its molecular formula is C9H6BrClN2O, and it has a molecular weight of 273.51 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand.

The compound's structure allows it to interact with various biological macromolecules, making it a valuable subject for research in drug development and biochemical pathways.

PropertyValue
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
CAS Number354792-26-0
IUPAC NameThis compound

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This binding can modulate their activity, influencing various metabolic and signaling pathways within the body. The exact mechanism often depends on the target molecule and the context of the biological system involved.

Biological Activity Studies

Recent studies have highlighted the compound's role in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Here are some notable findings:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
  • Receptor Modulation : Research indicates that derivatives of this compound can act as positive allosteric modulators for α7 nAChRs, enhancing receptor activity in response to acetylcholine. For instance, certain modifications to the structure have resulted in compounds with enhanced efficacy and potency .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Modulation of α7 nAChRs

In a study assessing various derivatives, it was found that specific substitutions on the pyridopyrimidine scaffold significantly enhanced receptor modulation:

CompoundR GroupEC50 (µM)Max Modulation (%)
7vPr0.181200
7qMe0.381200
7rEt0.16700

These results demonstrate how structural modifications can lead to increased receptor activity, suggesting potential therapeutic applications in cognitive disorders .

Study 2: Inhibition of DHFR

Another study focused on the compound's interaction with DHFR showed promising results in terms of binding affinity and inhibition rates. The compound exhibited a high affinity for DHFR, indicating its potential as a lead compound for developing new anticancer drugs .

Properties

IUPAC Name

7-bromo-3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXNCYFGTVCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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